molecular formula C19H22N2O6S B280578 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B280578
M. Wt: 406.5 g/mol
InChI Key: XDKYGHYOBFIPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Nitrophenylpyridine (NPP) and is synthesized using a specific method that involves the reaction of various chemicals. The purpose of

Mechanism of Action

The mechanism of action of 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, research has shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain. In addition, this compound has been investigated for its use as a fluorescent probe in biochemical assays.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments include its potential applications in various fields, such as medicine and biochemistry. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has also been investigated for its use as a fluorescent probe in biochemical assays. However, the limitations of using this compound in lab experiments include the need for specialized equipment and techniques to synthesize and purify it.

Future Directions

There are several future directions for research on 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to study its effects on the levels of certain neurotransmitters in the brain and its potential applications in the field of neuroscience. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe in biochemical assays.

Synthesis Methods

The synthesis method of 3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 3-nitrobenzaldehyde, methyl acetoacetate, and 2-(methylthio) ethylamine in the presence of a catalyst. The reaction takes place in a solvent and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques to obtain a pure form of the compound.

Scientific Research Applications

3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its use as a fluorescent probe in biochemical assays.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

3-O-methyl 5-O-(2-methylsulfanylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22N2O6S/c1-11-15(18(22)26-3)17(13-6-5-7-14(10-13)21(24)25)16(12(2)20-11)19(23)27-8-9-28-4/h5-7,10,17,20H,8-9H2,1-4H3

InChI Key

XDKYGHYOBFIPIG-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCSC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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